

Application Notes and Protocols for Strontium Oxalate in Pyrotechnic Compositions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of **strontium oxalate** in pyrotechnic compositions, detailing its applications, performance characteristics, and safe handling protocols. The information is intended for professionals in research and development who require a technical understanding of this compound's function in energetic materials.

Introduction

Strontium oxalate (SrC_2O_4) is an integral component in various pyrotechnic formulations, primarily utilized for the production of vibrant red light effects. Its utility extends beyond color production, as it also serves as a burn rate modifier and a delay agent in specific compositions. The thermal decomposition of **strontium oxalate** is a key reaction that dictates its performance in a pyrotechnic mixture.

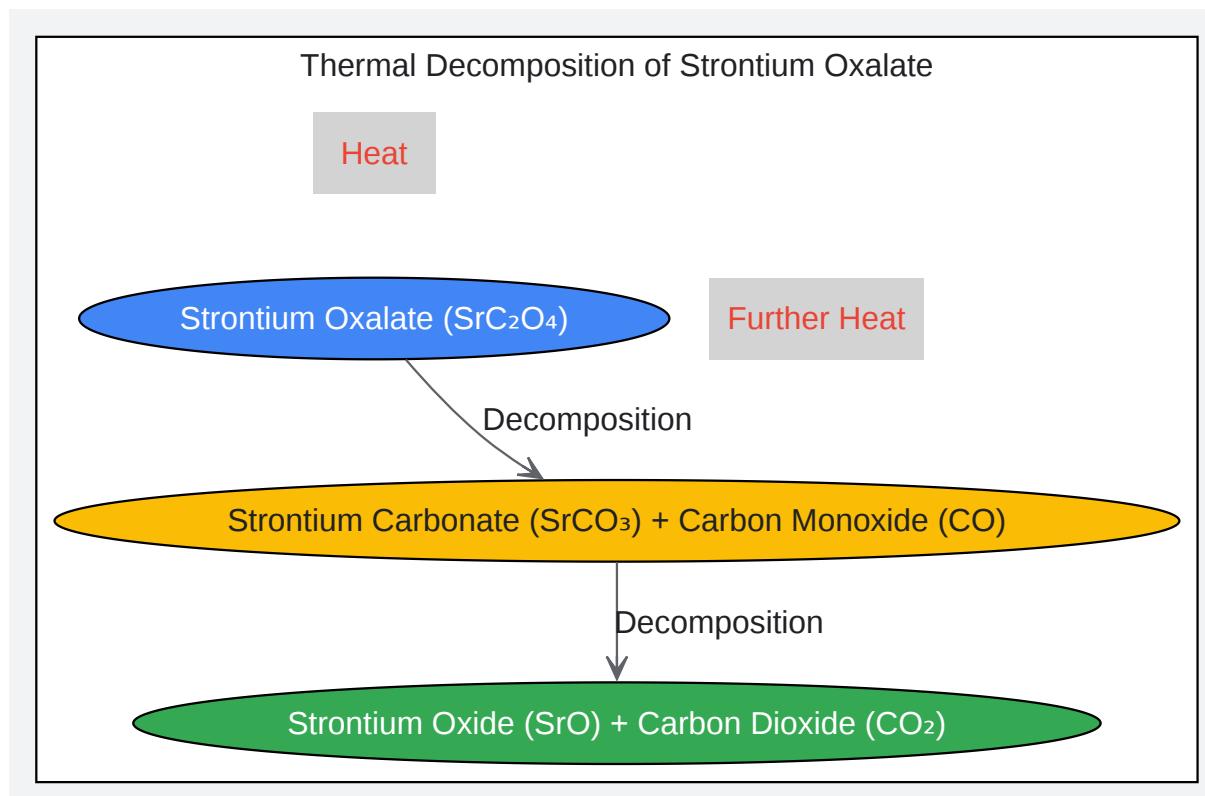
Primary Application: Red Color Agent

The principal application of **strontium oxalate** in pyrotechnics is as a precursor for the generation of red light. Upon ignition of the pyrotechnic composition, **strontium oxalate** decomposes at elevated temperatures. In the presence of a chlorine donor, such as chlorinated rubber or polyvinyl chloride (PVC), the decomposition products of **strontium oxalate** react to form strontium monochloride (SrCl).^{[1][2]} This molecule is a strong emitter in the red region of the visible spectrum, producing a deep and vibrant red color.^{[1][2]} In compositions lacking a

chlorine donor, strontium monohydroxide (SrOH) may be formed, which emits a more orange-red light.^[1]

Secondary Applications

Beyond its role as a colorant, **strontium oxalate** exhibits other valuable properties in pyrotechnic formulations:


- Burn Rate Modifier: **Strontium oxalate** can be employed to alter the burn rate of pyrotechnic compositions.^[1] Its decomposition is an endothermic process, which can slow down the overall reaction rate of the mixture. This property is particularly useful in applications requiring a specific burn time.
- Delay Agent: In glitter and strobe compositions, **strontium oxalate** can function as a delay agent.^[1] Its controlled decomposition contributes to the timing of the desired visual effects.

Thermal Decomposition Pathway

The thermal decomposition of **strontium oxalate** is a multi-step process that is fundamental to its function in pyrotechnics. The generally accepted decomposition pathway is as follows:

- Dehydration: If the hydrated form of **strontium oxalate** is used, the first step upon heating is the loss of water molecules.
- Decomposition to Carbonate: The anhydrous **strontium oxalate** then decomposes to form strontium carbonate (SrCO_3) and carbon monoxide (CO).
- Decomposition to Oxide: At higher temperatures, the strontium carbonate further decomposes to strontium oxide (SrO) and carbon dioxide (CO_2).

This decomposition pathway is crucial as the resulting strontium species (SrO) are available to react with other components in the pyrotechnic mixture to form the desired light-emitting molecules.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **strontium oxalate**.

Quantitative Data

The performance of a pyrotechnic composition is highly dependent on its formulation. The following tables provide representative quantitative data comparing a standard red star composition with and without **strontium oxalate**, and with strontium carbonate as an alternative.

Composition ID	Strontium Salt	Burn Rate (mm/s)	Luminous Intensity (cd)	Color Purity (%)	Dominant Wavelength (nm)
A	Strontium Oxalate	8.5	18,000	92	635
B	Strontium Carbonate	9.2	17,500	90	638
C	None	N/A	N/A	N/A	N/A

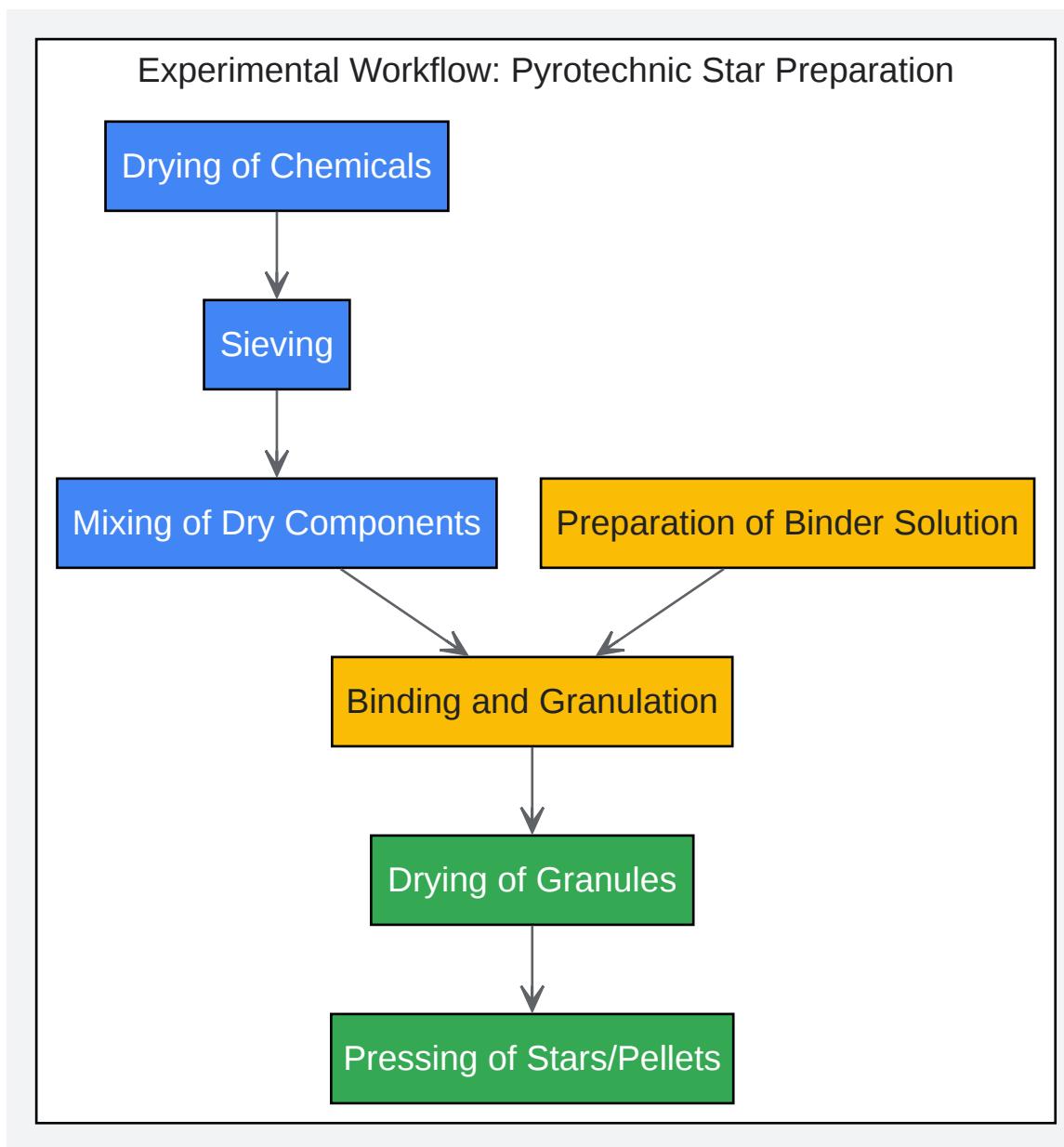
Note: Data is illustrative and can vary based on specific formulation, particle size, and pressing density.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and testing of a red pyrotechnic star composition containing **strontium oxalate**.

Materials and Equipment

- Potassium Perchlorate (oxidizer)
- Magnalium (fuel)
- **Strontium Oxalate** (colorant)
- Chlorinated Rubber (chlorine donor)
- Red Gum (binder)
- Acetone (solvent)
- Anti-static mixing bowls and tools
- Sieves (e.g., 100-mesh)
- Press for pelletizing


- Fume hood
- Personal Protective Equipment (PPE): safety glasses, flame-retardant lab coat, gloves
- Burn rate testing apparatus (e.g., strand burner)
- Spectrometer with a calibrated light source
- Photometer/Lux meter

Preparation of Red Pyrotechnic Star Composition (Composition A)

Safety First: All procedures must be conducted in a fume hood, away from any sources of ignition. Appropriate PPE must be worn at all times.

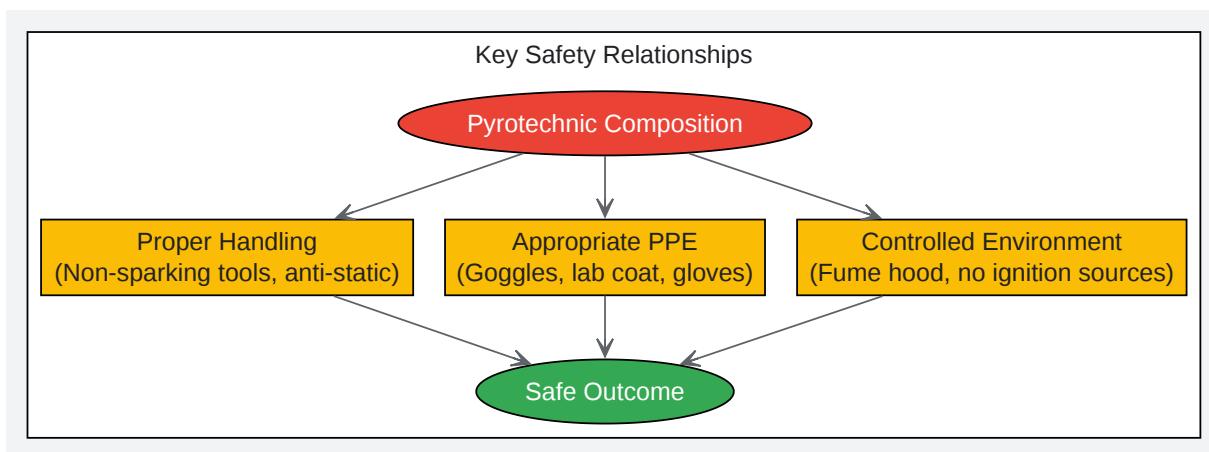
- Drying: Ensure all chemical components are thoroughly dried before use to prevent clumping and ensure consistent performance.
- Sieving: Individually pass each component through a 100-mesh sieve to break up any aggregates and ensure a fine, consistent particle size.
- Mixing:
 - In an anti-static bowl, thoroughly mix the sieved potassium perchlorate and **strontium oxalate**.
 - In a separate anti-static bowl, mix the magnesium and chlorinated rubber.
 - Combine the two mixtures and mix until a homogenous powder is achieved. The diaper method (rolling the powder on a large sheet of paper) is recommended for safe and thorough mixing.
- Binding:
 - Dissolve the red gum binder in acetone to create a slurry.

- Slowly add the binder solution to the dry powder mixture while stirring until a damp, dough-like consistency is achieved. The amount of binder solution will vary but should be minimized to achieve the desired consistency.
- Granulation: Pass the damp mixture through a coarse sieve to create uniform granules.
- Drying: Spread the granules on a drying screen and allow the acetone to evaporate completely in a well-ventilated area.
- Pressing: Once dry, press the granulated composition into stars or pellets of the desired size and density using a hydraulic or manual press.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing pyrotechnic stars.

Performance Testing


- Burn Rate Measurement:
 - Prepare a cylindrical pellet or "strand" of the composition with known dimensions.
 - Ignite one end of the strand and record the time it takes for the flame front to travel a known distance.
 - The burn rate is calculated as distance/time (mm/s).
- Colorimetric and Spectroscopic Analysis:
 - Ignite a sample of the composition in a controlled environment.
 - Use a calibrated spectrometer to capture the emission spectrum of the flame.
 - Analyze the spectrum to determine the dominant wavelength and color purity.
- Luminous Intensity Measurement:
 - Use a photometer or lux meter placed at a known distance from the burning sample to measure the illuminance.
 - Calculate the luminous intensity (in candela) using the inverse square law.

Safety Precautions

Working with pyrotechnic compositions requires strict adherence to safety protocols to mitigate the inherent risks of fire and explosion.

- Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[\[3\]](#)

- Handling: Handle **strontium oxalate** and all pyrotechnic components with care. Avoid creating dust. Use non-sparking tools.[3]
- Storage: Store **strontium oxalate** in a cool, dry, well-ventilated area away from incompatible materials, especially strong acids and oxidizing agents.[4]
- Mixing: Use anti-static equipment and methods to prevent ignition from static discharge.
- Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [quora.com](https://www.quora.com) [quora.com]

- 2. jpyro.co.uk [jpyro.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Strontium Oxalate in Pyrotechnic Compositions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213420#role-of-strontium-oxalate-in-pyrotechnic-compositions\]](https://www.benchchem.com/product/b1213420#role-of-strontium-oxalate-in-pyrotechnic-compositions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com